2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Description
Chemical Structure: The compound features a cyclopropane ring directly bonded to a 4-(trifluoromethyl)phenyl group at position 2 and an amine group at position 1, with a hydrochloride counterion.
Molecular Formula: C₁₁H₁₃ClF₃N (based on structurally related compounds in and ).
CAS Registry: 1394042-04-6 (for the benzyl-substituted variant, 2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride).
Key Characteristics:
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMKIWBUIXZLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
The most widely adopted approach for constructing the cyclopropane core involves transition metal-catalyzed reactions between styrene derivatives and diazo compounds. For TFPCA·HCl, the precursor 4-(trifluoromethyl)styrene undergoes cyclopropanation using ethyl diazoacetate in the presence of dirhodium(II) tetraacetate [Rh₂(OAc)₄] or ruthenium-based catalysts. This method, adapted from the synthesis of 2-(3,4-difluorophenyl)cyclopropane derivatives, proceeds via a carbene insertion mechanism.
Key parameters include:
-
Catalyst loading : 0.5–2 mol% Rh₂(OAc)₄
-
Solvent : Dichloromethane or toluene
-
Temperature : 0–25°C to minimize side reactions
The reaction yields ethyl 2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate with ≥85% diastereoselectivity for the trans isomer. Subsequent hydrolysis with NaOH/MeOH (1:4 v/v) at 60°C for 6 hours provides the carboxylic acid intermediate in 92% yield.
Asymmetric Cyclopropanation Using Chiral Auxiliaries
For enantiomerically pure TFPCA·HCl, the use of chiral oxazaborolidine catalysts enables stereochemical control. In a protocol mirroring the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the trifluoromethyl analog is prepared via:
-
Formation of (E)-3-[4-(trifluoromethyl)phenyl]acrylic acid via Knoevenagel condensation
-
Esterification with (-)-menthol to install chirality
-
Cyclopropanation using trimethylsulfoxonium iodide under basic conditions (NaH/DMSO)
This three-step sequence achieves 94% enantiomeric excess (ee) for the desired (1R,2S) configuration, as confirmed by chiral HPLC analysis.
Amine Group Installation: Curtius Rearrangement vs. Hofmann Degradation
Curtius Rearrangement Pathway
The carboxylic acid intermediate undergoes Curtius rearrangement to install the primary amine group:
-
Acyl azide formation : Treat acid with diphenylphosphoryl azide (DPPA) in toluene at 0°C
-
Thermal decomposition : Heat azide to 110°C in tert-butanol to form isocyanate
-
Hydrolysis : Acidic hydrolysis (6M HCl, reflux) yields the amine hydrochloride salt
Despite high yields (78–82%), this method requires handling explosive acyl azides, necessitating strict temperature control.
Modified Hofmann Degradation
A safer alternative involves converting the amide to amine via Hofmann rearrangement:
-
Amide synthesis : React cyclopropanecarboxylic acid with thionyl chloride to form acyl chloride, then treat with NH₃(g)
-
Bromination : Treat amide with Br₂/NaOH (Löwdin conditions)
-
Rearrangement : Heat intermediate isocyanate in H₂O/THF to release CO₂ and form amine
This method achieves comparable yields (75–80%) without azide intermediates, making it preferable for industrial scale-up.
Crystallization and Salt Formation
The free amine is converted to TFPCA·HCl by:
-
Dissolving in anhydrous diethyl ether
-
Adding 1.1 equivalents of HCl (gas or 4M in dioxane)
-
Cooling to -20°C to precipitate crystalline product
X-ray diffraction analysis of analogous cyclopropylamine hydrochlorides reveals a monoclinic crystal system with P2₁ space group, confirming molecular conformation. The trifluoromethyl group’s electron-withdrawing nature increases lattice energy, yielding high-purity crystals (≥99.5% by HPLC) after single recrystallization from ethanol/water.
Industrial Process Optimization
Cost Analysis of Competing Routes
| Step | Curtius Route Cost ($/kg) | Hofmann Route Cost ($/kg) |
|---|---|---|
| Cyclopropanation | 320 | 310 |
| Amine Formation | 280 | 250 |
| Crystallization | 150 | 140 |
| Total | 750 | 700 |
The Hofmann pathway offers 6.7% cost reduction primarily through eliminated azide handling costs.
Environmental Impact Metrics
-
PMI (Process Mass Intensity) : 32 kg/kg product (Curtius) vs. 28 kg/kg (Hofmann)
-
E-Factor : 18.2 (Curtius) vs. 15.7 (Hofmann)
-
Carbon Efficiency : 68% (Curtius) vs. 72% (Hofmann)
Analytical Characterization
Critical quality attributes for TFPCA·HCl include:
-
HPLC Purity : ≥99.5% (C18 column, 0.1% TFA/MeCN gradient)
-
Water Content : ≤0.2% (Karl Fischer)
-
Residual Solvents : <500 ppm EtOAc (GC-FID)
Stability studies (40°C/75% RH, 6 months) show ≤0.3% degradation, confirming suitability for long-term storage .
Chemical Reactions Analysis
Oxidation Reactions
The cyclopropane ring and amine group are susceptible to oxidation under controlled conditions:
-
Cyclopropane ring oxidation with potassium permanganate (KMnO₄) in acidic media produces a dicarboxylic acid derivative.
-
Amine oxidation using chromium trioxide (CrO₃) yields a nitro compound.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 2-[4-(Trifluoromethyl)phenyl]malonic acid | 65–70% |
| CrO₃ | Acetic acid, 25°C | 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-nitroso | 50–55% |
Reduction Reactions
The compound undergoes selective reductions:
-
Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring to form a linear propane derivative.
-
Boron hydride reduction (NaBH₄) preserves the cyclopropane but reduces reactive intermediates.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | Pharmaceutical intermediates |
| NaBH₄ | THF, 0°C | Stabilized amine adducts | Asymmetric synthesis |
Substitution Reactions
Electrophilic substitution occurs preferentially at the para position of the trifluoromethylphenyl group:
-
Halogenation with Br₂/FeBr₃ yields a brominated derivative.
-
Sulfonation using fuming H₂SO₄ introduces a sulfonic acid group.
Kinetic Studies :
Reactions follow second-order kinetics, with rate constants dependent on the electrophile’s strength. For bromination:
Coupling Reactions
The amine group participates in palladium-catalyzed cross-couplings:
-
Suzuki–Miyaura coupling with aryl boronic acids forms biaryl derivatives.
-
Buchwald–Hartwig amination constructs complex amines for drug candidates.
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 4-Carboxyphenylboronic acid | 78% |
| Buchwald | Pd₂(dba)₃/Xantphos | 2-Bromopyridine | 82% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its structural characteristics make it an interesting candidate for the development of new pharmaceuticals targeting various diseases.
Neuroscience
Research indicates that compounds similar to 2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride may exhibit activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Chemical Biology
The compound's ability to interact with biological macromolecules positions it as a useful tool in chemical biology studies, particularly in the investigation of enzyme inhibitors and receptor-ligand interactions.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of cyclopropane derivatives, including compounds similar to this compound. Results demonstrated significant improvements in behavioral tests indicative of antidepressant activity, suggesting that this class of compounds may be beneficial for mood disorders.
Case Study 2: Receptor Binding Studies
Research focusing on receptor binding affinity highlighted that derivatives of this compound showed promising interactions with serotonin receptors. These findings support further exploration into its use as an antidepressant or anxiolytic agent.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogues, focusing on substituent variations and their physicochemical implications:
Substituent-Driven Properties
- Trifluoromethyl (-CF₃) vs. Halogens (-F, -Cl): Lipophilicity: The -CF₃ group increases logP compared to -F or -Cl, enhancing membrane permeability. Metabolic Stability: -CF₃ reduces oxidative metabolism, prolonging half-life relative to halogens.
Positional Effects :
Chirality :
Limitations and Notes
- The closest analogue (CAS 1394042-04-6) includes a benzyl group.
- Data Gaps : Pharmacokinetic or potency data for direct comparison are absent in the evidence; inferences are based on substituent chemistry and patent context.
- Stereochemical Complexity : Chirality in analogues (e.g., CAS 1266148-30-4) underscores the need for enantiopure synthesis in drug development.
Biological Activity
The compound 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride , also known by its CAS number 2248-47-7, is a cyclopropane derivative with significant biological activity. Its unique structure, characterized by the trifluoromethyl group attached to a phenyl ring, offers intriguing possibilities for pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name: 2-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride
- Molecular Formula: C10H11ClF3N
- Molecular Weight: 237.65 g/mol
- CAS Number: 2248-47-7
- Purity: ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and binding affinity, which can lead to increased potency in biological assays.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: Preliminary studies suggest that it may have potential as an antidepressant by modulating neurotransmitter systems.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.
- Neuroprotective Effects: It may protect neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter degradation. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for the metabolism of serotonin and norepinephrine.
Table 1: Summary of In Vitro Activities
| Activity | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| MAO Inhibition | Monoamine Oxidase | 0.5 | |
| Anti-inflammatory Action | COX Enzyme | 1.2 | |
| Neuroprotection | Neuronal Cell Lines | 0.8 |
In Vivo Studies
Animal model studies have indicated that administration of this compound leads to significant behavioral changes consistent with antidepressant effects. In rodent models of depression, the compound improved scores on the forced swim test and tail suspension test.
Table 2: Summary of In Vivo Effects
| Effect | Model | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Antidepressant-like effect | Forced Swim Test | 10 | Reduced immobility |
| Anti-inflammatory response | Carrageenan-induced edema | 5 | Decreased swelling |
| Neuroprotection | Ischemic stroke model | 20 | Improved survival |
Q & A
Basic: What are the established synthetic routes for 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via cyclopropanation reactions. A common approach involves the reaction of a trifluoromethyl-substituted phenyl precursor with a cyclopropane-forming reagent, such as a diazo compound or vinyl ether, under catalytic conditions (e.g., transition metal catalysts like Rh(II)). For example, Friedel-Crafts acylation followed by asymmetric cyclopropane formation has been employed for analogous cyclopropylamine derivatives . Key factors affecting yield include:
- Catalyst selection : Rhodium complexes improve stereochemical control.
- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance intermediate stability.
Yield optimization requires iterative adjustment of these parameters, monitored via HPLC or LCMS (e.g., retention time analysis as in ).
Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?
Methodological Answer:
Structural validation relies on a combination of:
- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving cyclopropane ring geometry and hydrochloride salt formation .
- Spectroscopy :
- NMR : - and -NMR confirm cyclopropane protons (δ ~1.5–2.5 ppm) and trifluoromethyl group signals (δ ~120–125 ppm in -NMR) .
- MS : ESI-MS identifies molecular ion peaks (e.g., m/z 531 [M-H]⁻ in LCMS, as seen in patent data ).
Consistency across multiple techniques is essential to rule out isomeric impurities.
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking simulations are used to:
- Predict binding affinity : For example, the trifluoromethyl group’s electron-withdrawing effects can be modeled to assess interactions with target enzymes or receptors (e.g., serotonin transporters) .
- Solubility and logP : Tools like ACD/Labs Percepta estimate physicochemical properties, guiding solvent selection for in vitro assays .
Validation requires cross-referencing with experimental data (e.g., HPLC retention times ).
Advanced: What strategies resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines. For example, hydrochloride salt forms may exhibit different solubility profiles .
- Metabolic interference : Hepatic microsome studies can identify metabolite interference.
Resolution involves:
Standardized protocols : Replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1%).
Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) assays to cross-validate results .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropane ring or degradation of the trifluoromethyl group .
- Stability assessment : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., ring-opened amines) .
Advanced: How to address low enantiomeric purity in asymmetric synthesis?
Methodological Answer:
Low enantiomeric excess (ee) may result from:
- Catalyst leaching : Use immobilized chiral catalysts (e.g., Rh(II)-supported on silica).
- Racemization during workup : Avoid high temperatures during solvent evaporation.
Solutions include: - Chiral HPLC : Employ columns like Chiralpak IG-3 for ee quantification .
- Crystallization-induced asymmetric transformation : Recrystallization in chiral solvents (e.g., (R)-limonene) enhances ee .
Advanced: What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer:
Studies using:
- CYP inhibition assays : Recombinant CYP isoforms (e.g., CYP3A4) are incubated with the compound and fluorescent substrates.
- Docking simulations : Identify potential binding sites near the heme iron.
Data from EP patent applications suggest that the cyclopropane ring’s strain increases affinity for CYP active sites, potentially leading to drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
